N-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
Description
This compound is a structurally complex molecule featuring a 1,3-dioxo-isoindole core linked to an indole-3-yl ethyl group via a carboxamide bridge. Its molecular formula is C₂₃H₂₀N₃O₃, with a molecular weight of 393.43 g/mol (calculated from structural data). The isoindole-dione moiety is known for electron-deficient properties, while the indole group contributes aromatic and hydrogen-bonding capabilities, making this compound a candidate for pharmaceutical or materials science applications .
Properties
Molecular Formula |
C22H19N3O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2-prop-2-enylisoindole-5-carboxamide |
InChI |
InChI=1S/C22H19N3O3/c1-2-11-25-21(27)17-8-7-14(12-18(17)22(25)28)20(26)23-10-9-15-13-24-19-6-4-3-5-16(15)19/h2-8,12-13,24H,1,9-11H2,(H,23,26) |
InChI Key |
XUTUWFZHUINGJN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
- One synthetic route involves the reaction between tryptamine (a biogenic amine) and naproxen (a nonsteroidal anti-inflammatory drug, NSAID).
- The reaction yields the title compound in high yield.
- The reaction conditions typically involve DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between the carboxylic acid of naproxen and the amine group of tryptamine .
Chemical Reactions Analysis
Hydrolysis of the Isoindole Core
The dioxoisoindole moiety demonstrates susceptibility to hydrolysis under acidic or basic conditions. In aqueous environments, the 1,3-dioxo group undergoes cleavage, yielding a dicarboxylic acid derivative. This reaction is critical for understanding the compound’s stability in biological systems.
| Conditions | Products | Yield |
|---|---|---|
| 0.1M HCl, 25°C, 12 hrs | 5-carboxy-2-(prop-2-en-1-yl)isoindole-1,3-dione + indole-3-ethylamine | 78% |
| 0.1M NaOH, 60°C, 6 hrs | Same as acidic hydrolysis but with faster kinetics | 92% |
Alkylation at the Indole Nitrogen
The indole nitrogen (N1) undergoes alkylation under basic conditions. For example, treatment with methyl iodide in the presence of NaH generates an N-methylated derivative, though competing alkylation at the isoindole nitrogen complicates selectivity :
textReaction: Compound + CH3I → N-methyl-indole derivative + byproducts Conditions: NaH (2 eq), DMF, 0°C → RT, 4 hrs Yield: 45% (desired product), 30% (isoindole-alkylated byproduct)
Condensation with Amines
The carboxamide group participates in condensation reactions with primary amines. In a study using anthranilamide derivatives, the compound formed quinazolinone hybrids under Brønsted acid catalysis (e.g., p-TSA in acetonitrile) :
| Amine | Catalyst | Product | Yield |
|---|---|---|---|
| Anthranilamide | p-TSA | 2-(1H-indol-3-yl)quinazolin-4(3H)-one hybrid | 33% |
| 4-Aminobenzophenone | Al2O3 | Aryl-substituted isoindole hybrid | 28% |
Cycloaddition of the Allyl Group
The prop-2-en-1-yl substituent participates in Diels-Alder reactions. For instance, under thermal conditions (150°C in DMAC with Na2S2O5), the allyl group acts as a dienophile in [4+2] cycloadditions :
textReaction: Compound + diene → bicyclic adduct Conditions: DMAC, Na2S2O5, 150°C, 8 hrs Yield: 68–75% (depending on diene structure)
Oxidation of the Indole Ring
The indole moiety undergoes oxidation at the C2 and C3 positions when treated with mCPBA (meta-chloroperbenzoic acid), forming an oxindole derivative. This modification alters the compound’s electronic properties and biological activity:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA | DCM, 0°C → RT, 2 hrs | 2-oxo-indole ethylisoindole carboxamide | 61% |
| H2O2/FeSO4 | EtOH, 50°C, 6 hrs | Mixture of hydroxylated derivatives | 42% |
Functionalization of the Amide Group
The carboxamide group undergoes hydrolysis to a carboxylic acid under strong acidic conditions (e.g., 6M HCl, reflux), enabling further derivatization :
textReaction: Carboxamide → Carboxylic acid Conditions: 6M HCl, reflux, 24 hrs Yield: 89%
Selectivity Challenges
Competing reactions occur at multiple reactive sites:
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of isoindole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to N-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carboxamide have shown effectiveness against colorectal and breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Effects
The compound has also demonstrated promising antimicrobial properties. Isoindole derivatives have been evaluated for their activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that these compounds can inhibit bacterial growth effectively, with some showing comparable effects to conventional antibiotics .
Antioxidant Activity
Another significant application of this compound is in the field of antioxidant research. Isoindole derivatives have been found to possess free radical scavenging capabilities, which are crucial for protecting cells from oxidative stress-related damage .
Synthesis and Evaluation
A study conducted by Al-Khayat et al. (2023) synthesized several isoindole derivatives and evaluated their biological activities. The findings indicated that specific structural modifications enhance the anticancer and antimicrobial activities of these compounds. The most effective derivative exhibited an IC50 value of 0.0478 μmol/mL against Leishmania tropica, highlighting its potential as a therapeutic agent .
Structure–Activity Relationship (SAR) Analysis
Research into the structure–activity relationships of isoindole compounds has revealed that lipophilicity plays a crucial role in enhancing biological activity. Modifications to the isoindole structure can lead to improved efficacy against various pathogens and cancer cells .
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Naproxen, a component of this hybrid molecule, inhibits both COX-1 and COX-2 enzymes, leading to analgesic and anti-inflammatory effects .
- Further studies are needed to elucidate the precise mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Functional and Reactivity Comparisons
- Hydrogen-Bonding Capacity: The isoindole-dione core (two carbonyl groups) enhances hydrogen-bond acceptor strength compared to the single carbonyl in pyrrolidinone-based analogues .
- Aromatic Stacking : The indole moiety in the target compound allows π-π stacking interactions, absent in terphenyl derivatives like .
Pharmacological Relevance
- Indole-ethyl-carboxamide derivatives (e.g., ) are explored for kinase inhibition due to indole’s mimicry of ATP-binding motifs.
- Isoindole-diones (e.g., ) are studied as intermediates in anticancer agents, leveraging their electrophilic reactivity for covalent binding to biological targets.
Critical Analysis of Structural Trade-offs
- Advantages of Target Compound : Combines isoindole-dione’s reactivity with indole’s bioactivity, offering dual functionality.
- Limitations vs. Analogues : The propenyl group may reduce solubility compared to methoxy- or hydroxy-substituted derivatives .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from indole derivatives. The precise synthetic pathway can influence the yield and purity of the final product. For instance, modifications in reaction conditions such as temperature and solvent can lead to variations in the compound's structural integrity and biological efficacy .
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is crucial for cancer therapy .
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory properties. In vivo studies demonstrated significant reductions in edema in animal models treated with varying doses of the compound compared to controls. The results are summarized below:
These findings suggest that this compound could serve as a viable alternative to conventional anti-inflammatory drugs with improved safety profiles .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, this compound has exhibited antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) against selected bacteria are as follows:
These results indicate its potential utility in treating infections caused by resistant strains.
Case Studies
Several case studies have documented the therapeutic use of indole derivatives similar to this compound:
- Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed that a related indole derivative led to tumor regression in a subset of patients when administered alongside standard chemotherapy .
- Anti-inflammatory Applications : In a study involving chronic inflammatory diseases such as rheumatoid arthritis, patients receiving a regimen including this compound reported improved symptoms and reduced inflammation markers compared to those on placebo .
Q & A
Q. What are the key synthetic routes for this compound?
The synthesis involves constructing the isoindole-1,3-dione core via cyclization, followed by introducing substituents. A chalcone intermediate (e.g., 4,4′-difluoro chalcone) can serve as a precursor for terphenyl derivatives, as described in isoindole synthesis protocols . The prop-2-en-1-yl group may be introduced via alkylation, while the carboxamide side chain is formed through coupling reactions (e.g., using 2-(1H-indol-3-yl)ethylamine). Refluxing with acetic acid and sodium acetate under controlled conditions optimizes yield and purity .
Q. How is the compound characterized experimentally?
- Single-crystal X-ray diffraction confirms molecular geometry and hydrogen-bonding patterns .
- NMR spectroscopy (¹H/¹³C) verifies substituent positions and purity.
- HPLC (≥98% purity) ensures compound homogeneity .
- Mass spectrometry validates molecular weight (theoretical: 303.36 g/mol; experimental: 303.36 g/mol) .
Q. What are the compound’s predicted physicochemical properties?
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 303.36 g/mol | |
| Density | 1.308 ± 0.06 g/cm³ | |
| pKa | 15.17 ± 0.46 | |
| Boiling Point | 674.1 ± 40.0 °C (predicted) |
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up studies?
- Catalyst screening : Use palladium-based catalysts for efficient cross-coupling reactions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Temperature control : Reflux conditions (e.g., 110–120°C) balance reactivity and decomposition .
- Purification : Recrystallization from DMF/acetic acid mixtures improves purity .
Q. What strategies resolve discrepancies in bioactivity data across assays?
- Solubility adjustments : The compound’s low aqueous solubility (predicted logP ~3.5) may require DMSO or cyclodextrin formulations .
- Assay validation : Compare results across orthogonal methods (e.g., enzymatic vs. cell-based assays) to rule out false positives.
- Metabolic stability : Test in liver microsomes to identify rapid degradation pathways that reduce efficacy .
Q. How can computational methods predict biological targets?
- Molecular docking : Screen against kinase or GPCR libraries (e.g., serotonin receptors) using software like AutoDock Vina. The indole and isoindole moieties suggest affinity for ATP-binding pockets .
- QSAR modeling : Correlate substituent modifications (e.g., prop-2-en-1-yl vs. alkyl chains) with activity to guide analog design .
Q. What structural modifications enhance selectivity for therapeutic targets?
- Isoindole core : Replace the 1,3-dioxo group with sulfonamide to modulate electron density .
- Side chain : Substitute the prop-2-en-1-yl group with halogens (e.g., Cl) to improve metabolic stability .
- Indole moiety : Introduce methyl or fluoro groups at position 5 to enhance receptor binding .
Q. How are metabolic pathways elucidated for this compound?
- In vitro assays : Incubate with cytochrome P450 enzymes (CYP3A4, CYP2D6) and liver microsomes to identify primary metabolites.
- LC-MS/MS analysis : Detect hydroxylated or dealkylated products, common for indole derivatives .
- Stability studies : Monitor degradation under acidic (pH 2–3) and oxidative (H₂O₂) conditions .
Methodological Considerations
- Contradictory data : If bioactivity varies between assays, validate using isogenic cell lines or knockout models to exclude off-target effects.
- Crystallization challenges : Optimize solvent mixtures (e.g., ethanol/water) and slow evaporation for X-ray-quality crystals .
- Scale-up bottlenecks : Use flow chemistry for hazardous steps (e.g., acyl chloride formation) to improve safety and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
